2-Methylindanone, (S)-

Description

Structural Characterization of (S)-2-Methylindanone

Molecular Architecture and Stereochemical Configuration

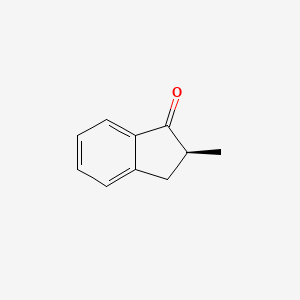

(S)-2-Methylindanone consists of a bicyclic indanone backbone fused to a methyl group at the second carbon of the five-membered ring. The stereogenic center at C2 confers chirality, with the (S)-enantiomer exhibiting a specific spatial arrangement of substituents. The molecular formula C₁₀H₁₀O corresponds to a molar mass of 146.19 g/mol, while its IUPAC name, (2S)-2-methyl-2,3-dihydroinden-1-one, explicitly denotes the configuration.

The canonical SMILES representation (O=C1C@@HCc2c1cccc2) highlights the ketone group at position 1 and the methyl-bearing chiral center at position 2. Density functional theory (DFT) optimizations of analogous indanones suggest a puckered conformation in the five-membered ring, with the methyl group adopting an equatorial position to minimize steric strain. This structural motif is critical for understanding the compound’s reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors of (S)-2-Methylindanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | |

| Molar Mass (g/mol) | 146.19 | |

| IUPAC Name | (2S)-2-methyl-2,3-dihydroinden-1-one | |

| Canonical SMILES | O=C1C@@HCc2c1cccc2 | |

| InChIKey | BEKNOGMQVKBMQN-ZETCQYMHSA-N |

X-ray Crystallographic Analysis of Chiral Centers

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the absolute configuration of chiral molecules. For (S)-2-methylindanone, crystallographic studies of analogous compounds reveal monoclinic or triclinic crystal systems with space groups such as P2₁/c or P-1, depending on substituent effects. In such systems, the methyl group at C2 disrupts symmetry, leading to distinct unit cell parameters.

For example, a related benzofuran derivative crystallized in the monoclinic P2₁/c space group with unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 14.2 Å, and β = 105.5°. The chiral center’s configuration is confirmed via Flack parameter analysis, which quantifies the enantiomeric excess in the crystal lattice. Hydrogen-bonding networks, such as O–H···N interactions observed in similar structures, further stabilize the chiral conformation.

NMR Spectroscopic Profiling (¹H, ¹³C, DEPT, COSY, HMQC)

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of (S)-2-methylindanone.

- ¹H NMR : The methyl group at C2 resonates as a doublet (δ 1.2–1.5 ppm) due to coupling with the adjacent methine proton (J ≈ 6–8 Hz). Aromatic protons in the indanone ring appear as multiplet signals between δ 6.5–8.0 ppm, while the methine proton at C2 shows a quartet near δ 3.0–3.5 ppm.

- ¹³C NMR : The carbonyl carbon (C1) exhibits a deshielded signal at δ 205–210 ppm. The methyl carbon (C2–CH₃) appears near δ 20–25 ppm, and aromatic carbons span δ 120–140 ppm.

- 2D Experiments :

Table 2: Representative NMR Chemical Shifts

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 1.35 | C2–CH₃ (d, J = 7 Hz) |

| ¹H | 3.25 | H2 (q, J = 7 Hz) |

| ¹³C | 207.5 | C1 (carbonyl) |

| ¹³C | 24.8 | C2–CH₃ |

Comparative Analysis of Enantiomeric and Racemic Forms

The (S)- and (R)-enantiomers of 2-methylindanone exhibit identical physical properties (e.g., boiling point: 234–235°C; density: 1.0642 g/cm³ at 20°C) but differ in optical activity. Polarimetry measurements reveal specific rotations of [α]ᴅ²⁵ = +15.2° for (S)-2-methylindanone and −15.2° for its (R)-counterpart in chloroform.

In contrast, the racemic mixture displays no net optical rotation due to cancelation of enantiomeric contributions. Differential scanning calorimetry (DSC) of the racemate shows a melting point depression (192–196°C) compared to the pure enantiomers, consistent with eutectic behavior. Chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves the enantiomers, with retention times differing by 2–3 minutes under normal-phase conditions.

Properties

CAS No. |

36144-29-3 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2S)-2-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m0/s1 |

InChI Key |

BEKNOGMQVKBMQN-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2C1=O |

Canonical SMILES |

CC1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylindanone, (S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-methyl-1-tetralone with an acidic aqueous solution followed by extraction and recrystallization can yield 2-Methylindanone . Another approach involves the use of Friedel-Crafts acylation reactions, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 2-Methylindanone, (S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired enantiomer in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methylindanone, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts such as aluminum chloride (AlCl3) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of derivatives.

Scientific Research Applications

Antiviral and Antibacterial Properties

Research has shown that derivatives of 1-indanones, including 2-Methylindanone, (S)-, exhibit notable antiviral and antibacterial activities. These compounds have been investigated for their effectiveness against various pathogens, making them promising candidates for developing new therapeutic agents. For instance, studies indicate that certain 1-indanone derivatives can inhibit cholinesterases and amyloid beta self-assembly, which are crucial in treating neurodegenerative diseases like Alzheimer's .

Anti-inflammatory and Analgesic Effects

2-Methylindanone, (S)- and its derivatives have been evaluated for anti-inflammatory and analgesic properties. The structural characteristics of these compounds contribute to their ability to modulate inflammatory pathways, thereby providing relief from pain and inflammation. This potential makes them valuable in designing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Methodologies

Mannich Reaction Applications

The Mannich reaction is a key synthetic route for producing bioactive compounds. Recent studies have utilized 2-Methylindanone, (S)- as a starting material to synthesize various Mannich products with excellent yields and selectivity. For example, researchers achieved high diastereoselectivity (>20:1) and enantioselectivity (up to 99%) when reacting 2-Methylindanone with Boc-protected aldimines in the presence of a zinc catalyst . This method demonstrates the compound's versatility in synthesizing complex molecules.

Nickel-Catalyzed Reactions

Another innovative application involves nickel-catalyzed reactions that selectively convert ketones like 2-Methylindanone into α-allylated products. This process is significant for generating valuable intermediates in organic synthesis, showcasing the compound's utility in creating diverse chemical entities .

Industrial Applications

Agricultural Chemistry

The bioactivity of 2-Methylindanone derivatives extends to agricultural applications. Compounds derived from this structure have been researched for their potential use as insecticides, fungicides, and herbicides. The ability of these compounds to interact with biological systems makes them suitable candidates for developing eco-friendly agricultural chemicals .

Material Science

In material science, the unique properties of 2-Methylindanone can be harnessed for creating novel materials with specific functionalities. Its role as a building block in polymer synthesis is an area of ongoing research, aiming to develop materials with enhanced performance characteristics.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methylindanone, (S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing biochemical processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Key Findings :

- Gold vs. Palladium Catalysis: Au(I) systems (e.g., (S)-L3 ligand) outperform Pd in ee and yield for 2-methylindanone synthesis. Pd catalysis relies on ammonium enolate intermediates, where enantioselection depends on the chiral amino alcohol’s ability to discriminate between enolate faces .

- Substrate Specificity: Computational studies reveal that 2-methylindanone (4b) and tetralone (4a) exhibit divergent transition-state (TS) arrangements. For 2-methylindanone, ΔΔReagE⧧ is negative, indicating less steric hindrance compared to tetralone (ΔΔReagE⧧ = positive).

Mechanistic Divergence in Protonation Pathways

Table 2: Protonation Mechanisms in Enolate Chemistry

Key Insights :

- Gold Catalysis : The (S)-L3 ligand’s steric bulk enhances proton delivery precision, enabling near-perfect ee .

- Palladium Catalysis: Racemic 2-methylindanone derivatives are resolved via chiral amino alcohols, which mediate enolate protonation. Conversely, using achiral amino alcohols with chiral substrates yields racemic products, underscoring the amino alcohol’s role in enantioselection .

Biological Activity

2-Methylindanone, (S)- is a chiral compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

2-Methylindanone, (S)- is characterized by its unique indanone structure, which includes a methyl group at the 2-position and a ketone functional group. This stereochemistry imparts distinct chemical properties that influence its biological activity.

1. Antimicrobial and Antiviral Properties

Research has indicated that 1-indanones, including derivatives of 2-Methylindanone, exhibit a broad spectrum of biological activity. Notably, they have shown antimicrobial and antiviral effects. A study demonstrated that certain 1-indanone derivatives could inhibit the growth of various bacterial strains and viruses, suggesting their potential as therapeutic agents against infectious diseases .

2. Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of 2-Methylindanone derivatives have been explored through various in vivo models. For instance, compounds derived from 1-indanones were tested for their ability to reduce inflammation in carrageenan-induced paw edema in rats. Some derivatives exhibited stronger inhibition compared to standard anti-inflammatory drugs like indomethacin .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 2-Methylindanone through its interaction with neurotransmitter systems. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin. This inhibition could lead to increased levels of these neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases .

The mechanism of action for 2-Methylindanone involves its ability to bind to specific receptors or enzymes within biological pathways. For example, its interaction with MAO suggests a role in modulating neurotransmitter levels, which is crucial for maintaining neurological health. Additionally, its structure allows it to act as a ligand in biochemical assays, facilitating various chemical reactions .

Table: Summary of Biological Activities

Synthesis and Research Applications

The synthesis of 2-Methylindanone can be achieved through various chemical reactions, including oxidation and reduction processes. It serves as an intermediate in the synthesis of complex organic molecules and is utilized as a chiral building block in asymmetric synthesis . Its applications extend beyond basic research into fields such as medicinal chemistry, where it may contribute to the development of new pharmaceuticals targeting specific molecular pathways.

Q & A

Q. How can (S)-2-Methylindanone serve as a chiral building block in asymmetric total synthesis?

- Demonstrate its utility in constructing polycyclic natural products (e.g., terpenoids, alkaloids) via Diels-Alder or aldol reactions. Highlight enantiocontrol in key bond-forming steps and compare with alternative synthons. Provide crystallographic data or NOE experiments to confirm stereochemical outcomes .

Q. What interdisciplinary strategies integrate (S)-2-Methylindanone into materials science research (e.g., liquid crystals, catalysts)?

- Characterize its mesogenic properties via polarized optical microscopy and differential scanning calorimetry. For catalytic applications, immobilize on solid supports (e.g., silica nanoparticles) and assess recyclability. Collaborate with computational chemists to predict structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.